1,7-Naphthyridin-6-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

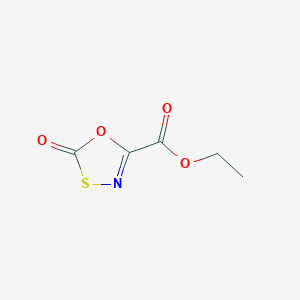

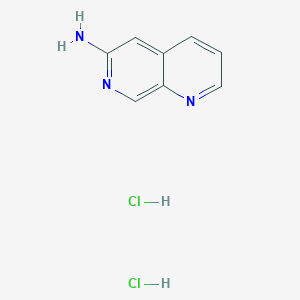

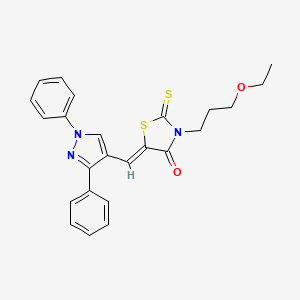

1,7-Naphthyridin-6-amine dihydrochloride is a chemical compound with the molecular formula C8H9Cl2N3. It has a molecular weight of 218.08 . It is a derivative of 1,7-naphthyridin-6-amine, which is a heterocyclic compound that has emerged as an important class of compounds due to their diverse biological activities .

Synthesis Analysis

The synthesis of naphthyridines, including 1,7-Naphthyridin-6-amine, has been a topic of considerable interest in synthetic chemistry. Recent achievements in the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 1,7-Naphthyridin-6-amine dihydrochloride can be represented by the InChI code: 1S/C8H7N3/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H, (H2,9,11). This code provides a unique representation of the molecule’s structure .Chemical Reactions Analysis

Naphthyridines, including 1,7-Naphthyridin-6-amine, have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis

1,7-Naphthyridin-6-amine dihydrochloride is a powder at room temperature. The melting point of the parent compound, 1,7-naphthyridin-6-amine, is 174-175 degrees Celsius .Scientific Research Applications

Anticancer Properties

1,7-Naphthyridin-6-amine dihydrochloride has been found to have significant anticancer properties . It has been used in the synthesis of 1,6-naphthyridines, which have shown promising results in the treatment of various cancer cell lines .

Anti-HIV Activity

This compound has also been found to have anti-HIV properties . It can inhibit the replication of the HIV virus, making it a potential candidate for the development of new antiretroviral drugs .

Antimicrobial Activity

1,7-Naphthyridin-6-amine dihydrochloride has shown antimicrobial activity . It can inhibit the growth of various bacteria and fungi, making it useful in the development of new antimicrobial agents .

Analgesic Properties

This compound has been found to have analgesic properties . It can help to relieve pain, making it a potential candidate for the development of new pain relief medications .

Anti-inflammatory Activity

1,7-Naphthyridin-6-amine dihydrochloride has anti-inflammatory properties . It can help to reduce inflammation, making it useful in the treatment of various inflammatory conditions .

Antioxidant Activity

This compound has been found to have antioxidant properties . It can help to neutralize harmful free radicals in the body, making it a potential candidate for the development of new antioxidant supplements .

Use in Diagnostics

Naphthyridines, which can be synthesized using 1,7-Naphthyridin-6-amine dihydrochloride, are widely used in diagnostics . They can be used in the development of various diagnostic tools and techniques .

Photophysical Applications

Naphthyridines have also found use in photophysical applications . They can be used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Mechanism of Action

Target of Action

1,7-Naphthyridin-6-amine dihydrochloride is a member of the naphthyridine family of compounds . Naphthyridines are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .

Mode of Action

It is known that the specific and differential functionalization of the naphthyridine core leads to specific activity . For example, certain functionalized naphthyridines act as sex hormone regulatory agents or anti-HIV agents .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,7-naphthyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.2ClH/c9-8-4-6-2-1-3-10-7(6)5-11-8;;/h1-5H,(H2,9,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSZDYYNHWTZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Naphthyridin-6-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)

![1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2880763.png)

![4-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2880772.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2880773.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880776.png)

![2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2880777.png)